DDP-225 free base anhydrous
Overview
Description
- DDP-225 free base anhydrous is a small molecule with the chemical formula C₁₇H₁₇FN₄S . It falls under the category of investigational compounds and is currently not fully annotated in drug databases .
- The compound’s IUPAC name is 1-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazine .
- While detailed information about its background and specific applications is limited, it is essential to recognize its potential significance in scientific research and industry.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for DDP-225 free base anhydrous are not readily available in the literature.
- Industrial production methods remain undisclosed, emphasizing the need for further research and development.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we cannot provide precise details.
- Common reagents and conditions for these reactions remain unreported.
- Major products formed from these reactions are also unknown.
Scientific Research Applications
- Despite the lack of comprehensive information, DDP-225 free base anhydrous could find applications in:
- Medicinal chemistry: Investigating its potential as a drug candidate.
- Biology: Studying its effects on cellular processes.
- Industry: Exploring its use in materials science or other applications.
Mechanism of Action
- Unfortunately, the exact mechanism by which DDP-225 exerts its effects remains undisclosed.
- Further research is necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- DDP-225’s uniqueness lies in its specific chemical structure, combining a thieno[2,3-d]pyrimidine core with a fluorophenyl group and a piperazine moiety.
- Similar compounds are not explicitly listed, emphasizing the need for comparative studies.
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVKIGLBDRWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159615 | |
Record name | Mci 225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99487-25-9, 135991-48-9 | |
Record name | DDP-225 free base anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mci 225 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mci 225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DDP-225 FREE BASE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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